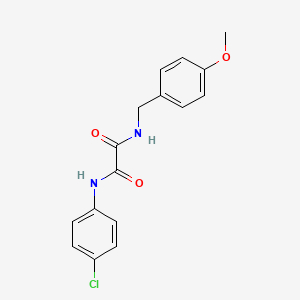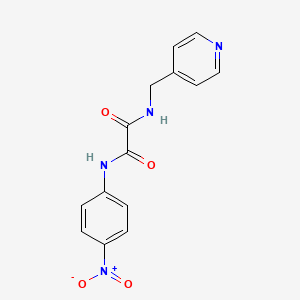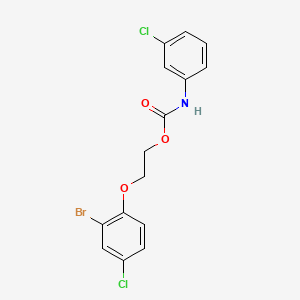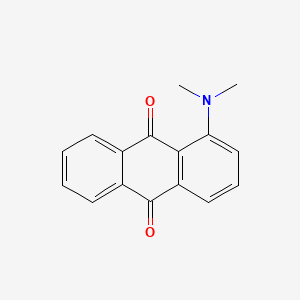
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide, also known as TDZD-8, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDZD-8 belongs to the family of thiazolidinedione derivatives, which are known to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Mecanismo De Acción
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide exerts its therapeutic effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and survival. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity. The inhibition of GSK-3β activity leads to the activation of various downstream signaling pathways, including the insulin signaling pathway, the Wnt signaling pathway, and the NF-κB signaling pathway, which are involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic effects. Inflammation is a common underlying factor in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide inhibits the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, and reduces the expression of inflammatory genes such as COX-2 and iNOS. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also exhibits anti-tumor effects by inducing apoptosis and cell cycle arrest in cancer cells. In diabetic patients, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide improves insulin sensitivity and glucose uptake by activating the insulin signaling pathway. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also protects neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has several advantages for lab experiments, such as its high purity and stability, its ability to inhibit GSK-3β activity, and its potential therapeutic applications in various diseases. However, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also has some limitations, such as its low solubility in water, its potential cytotoxicity at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has shown promising results in preclinical studies, and its potential therapeutic applications in various diseases have generated significant interest in the scientific community. Future research directions for 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide include the development of more potent and selective GSK-3β inhibitors, the optimization of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide dosing and administration, the investigation of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide's pharmacokinetics and pharmacodynamics in vivo, and the evaluation of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide's safety and toxicity in clinical trials. 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide also has potential applications in other diseases, such as Alzheimer's disease, Huntington's disease, and inflammatory bowel disease, which warrant further investigation.
Métodos De Síntesis
The synthesis of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide involves the reaction of 2-aminothiazole with phthalic anhydride, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained by treating the intermediate with acetic anhydride and acetic acid. The purity of 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide can be improved by recrystallization from ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been found to improve insulin sensitivity and reduce blood glucose levels by activating the insulin signaling pathway. In neurodegenerative disorder research, 1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are the underlying causes of neurodegeneration.
Propiedades
IUPAC Name |
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-15(20-12-4-2-1-3-5-12)11-6-7-13-14(10-11)17(24)21(16(13)23)18-19-8-9-25-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTNHPHFEZHUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-N-phenyl-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)

![11-(4-chloro-3-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160024.png)
![5-[5-(4-chlorophenyl)-2-furyl]-1,3-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5160035.png)
![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)

![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)
![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)

